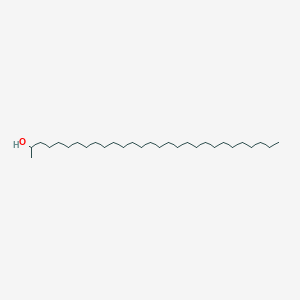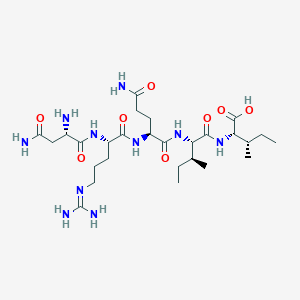![molecular formula C20H29BrO B14253977 Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- CAS No. 184089-58-5](/img/structure/B14253977.png)
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- is an organic compound that belongs to the class of bromobenzenes It features a benzene ring substituted with a bromine atom and a [(2-tridecynyloxy)methyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: Suzuki–Miyaura coupling reactions are often used to form carbon-carbon bonds with this compound.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Suitable nucleophiles such as alkoxides or amines.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions . The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-bromo-4-methyl-: Similar structure but with a methyl group instead of the [(2-tridecynyloxy)methyl] group.
Benzene, 1-bromo-4-ethynyl-: Features an ethynyl group instead of the [(2-tridecynyloxy)methyl] group.
Uniqueness
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- is unique due to the presence of the [(2-tridecynyloxy)methyl] group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
184089-58-5 |
|---|---|
Fórmula molecular |
C20H29BrO |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
1-bromo-4-(tridec-2-ynoxymethyl)benzene |
InChI |
InChI=1S/C20H29BrO/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-18-19-13-15-20(21)16-14-19/h13-16H,2-10,17-18H2,1H3 |
Clave InChI |
BQBBCEDNXRXIMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC#CCOCC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


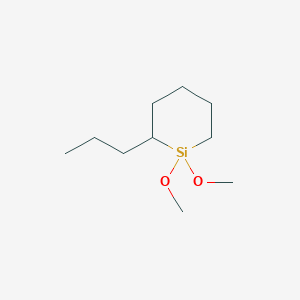
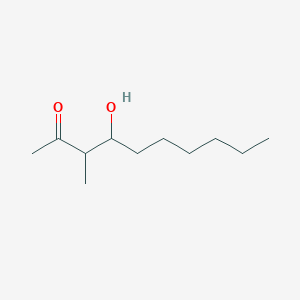

![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
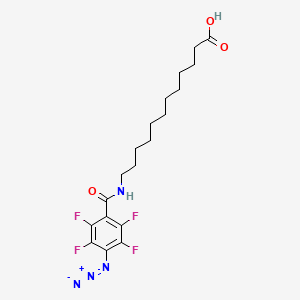
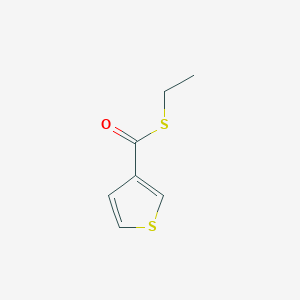

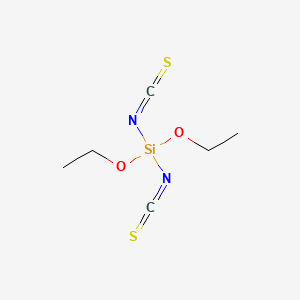
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
